molecular formula C17H19FN4O2S B10922253 (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Cat. No.: B10922253
M. Wt: 362.4 g/mol
InChI Key: QROOGXKAWLLGMK-UHFFFAOYSA-N
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Description

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a pyrazole ring, an imino group, a methoxypropyl chain, and a thiazolanone core. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The pyrazole intermediate is then alkylated with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

    Formation of the Thiazolanone Core: The next step involves the cyclization of the intermediate with a suitable thioamide or thiourea derivative to form the thiazolanone ring.

    Introduction of the Methoxypropyl Chain: Finally, the methoxypropyl group is introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce imino or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the fluorobenzyl or methoxypropyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules, it is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are investigated in various biological assays.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The fluorobenzyl and pyrazole moieties are often involved in binding interactions, while the thiazolanone core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE
  • 2-{[1-(2-BROMOBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE
  • 2-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents on the benzyl group. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19FN4O2S/c1-24-8-4-7-22-16(23)12-25-17(22)20-14-9-19-21(11-14)10-13-5-2-3-6-15(13)18/h2-3,5-6,9,11H,4,7-8,10,12H2,1H3

InChI Key

QROOGXKAWLLGMK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)CSC1=NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

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